Structural Conformation Mimicry of FKBP-Bound State vs. Unconstrained Aza-Ligands
The 3,10-diazabicyclo[4.3.1]decan-2-one scaffold, derived from the parent 1,4-diazabicyclo[4.3.1]decan-2-one, achieves high binding affinity by closely mimicking the bioactive conformation of FKBP ligands. The key differentiating structural feature is its pre-organized geometry, which is quantified by a dihedral O=C2-C1-N3 angle that closely matches the FKBP-bound state [1].
| Evidence Dimension | Dihedral Angle (O=C2-C1-N3) |
|---|---|
| Target Compound Data | ~175° |
| Comparator Or Baseline | FKBP-bound conformation of unconstrained FKBP ligands |
| Quantified Difference | The target compound's angle strongly resembles the baseline (both ~175°), demonstrating efficient conformational mimicry [1]. |
| Conditions | Analysis based on crystal structures and computational modeling of FKBP-ligand complexes [1]. |
Why This Matters
This structural feature is a key driver of potent FKBP binding, as it reduces the entropic penalty of binding, making this scaffold a preferred choice over more flexible alternatives like pipecolate or 1,4-diazepane for FKBP-targeted projects.
- [1] Kolos, J. M., Voll, A. M., & Hausch, F. (2018). FKBP Ligands—Where We Are and Where to Go? Frontiers in Pharmacology, 9, 1425. View Source
